
N-tert-Butylbut-3-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butylbut-3-en-1-amine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to a butenyl chain, which is further connected to an amine group
準備方法
Synthetic Routes and Reaction Conditions
N-tert-Butylbut-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with but-3-en-1-ol under specific conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions. Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-tert-Butylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butylbut-3-en-1-one, while reduction could produce N-tert-butylbutan-1-amine.
科学的研究の応用
N-tert-Butylbut-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives may exhibit therapeutic properties, making them candidates for drug development.
作用機序
The mechanism of action of N-tert-Butylbut-3-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound. The tert-butyl group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions .
類似化合物との比較
Similar Compounds
N-tert-Butylbutan-1-amine: Similar structure but lacks the double bond in the butenyl chain.
N-tert-Butylprop-2-en-1-amine: Shorter carbon chain with a double bond.
N-tert-Butylbut-2-en-1-amine: Double bond located at a different position in the carbon chain.
Uniqueness
N-tert-Butylbut-3-en-1-amine is unique due to the specific positioning of the double bond and the tert-butyl group, which imparts distinct reactivity and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
CAS番号 |
29369-73-1 |
|---|---|
分子式 |
C8H17N |
分子量 |
127.23 g/mol |
IUPAC名 |
N-but-3-enyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H17N/c1-5-6-7-9-8(2,3)4/h5,9H,1,6-7H2,2-4H3 |
InChIキー |
MRKYYGCZSMCFRG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



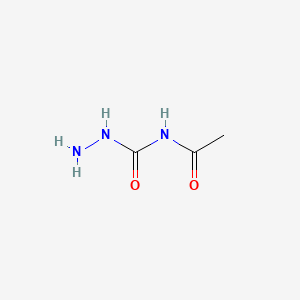
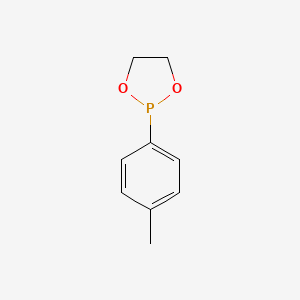
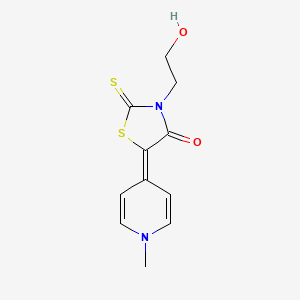
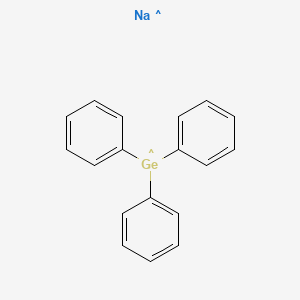
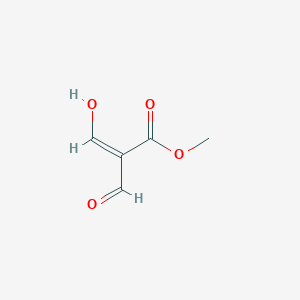
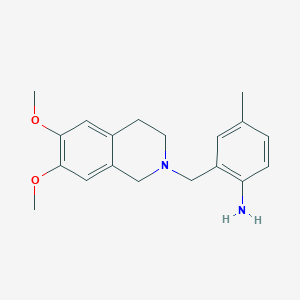

![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)

